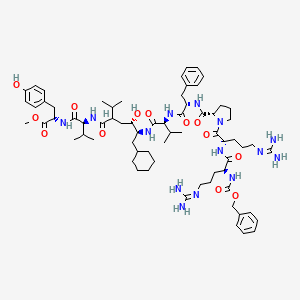

Cgp 44099

Descripción

Propiedades

Número CAS |

128856-81-5 |

|---|---|

Fórmula molecular |

C69H104N14O13 |

Peso molecular |

1337.6 g/mol |

Nombre IUPAC |

methyl (2S)-2-[[(2S)-2-[[(4S,5S)-6-cyclohexyl-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-hydroxy-2-propan-2-ylhexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C69H104N14O13/c1-41(2)49(59(86)81-57(42(3)4)64(91)79-54(66(93)95-7)38-46-29-31-48(84)32-30-46)39-56(85)52(36-44-20-11-8-12-21-44)77-63(90)58(43(5)6)82-61(88)53(37-45-22-13-9-14-23-45)78-62(89)55-28-19-35-83(55)65(92)51(27-18-34-75-68(72)73)76-60(87)50(26-17-33-74-67(70)71)80-69(94)96-40-47-24-15-10-16-25-47/h9-10,13-16,22-25,29-32,41-44,49-58,84-85H,8,11-12,17-21,26-28,33-40H2,1-7H3,(H,76,87)(H,77,90)(H,78,89)(H,79,91)(H,80,94)(H,81,86)(H,82,88)(H4,70,71,74)(H4,72,73,75)/t49?,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |

Clave InChI |

YUXPQHJPUCVLDD-XRXKPZFBSA-N |

SMILES isomérico |

CC(C)[C@H](C[C@@H]([C@H](CC1CCCCC1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)OCC4=CC=CC=C4)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)OC |

SMILES canónico |

CC(C)C(CC(C(CC1CCCCC1)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC4=CC=CC=C4)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)OC |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CGP 44 099 CGP 44099 CGP-44099 |

Origen del producto |

United States |

Foundational & Exploratory

Cgp 44099 mechanism of action

An In-depth Technical Guide on the Mechanism of Action of CGP 44099 (Teniposide)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically identified as 4'-demethylepipodophyllotoxin-thenylidene-glucoside, is a semi-synthetic derivative of podophyllotoxin. It is more commonly known as Teniposide (or VM-26). This document provides a comprehensive overview of the molecular mechanism of action of Teniposide, detailing its interaction with cellular machinery, the resultant signaling cascades, and its effects on cell fate. The information is compiled from various preclinical and clinical studies to serve as a technical resource for the scientific community.

Core Mechanism of Action: Topoisomerase II Inhibition

The primary mechanism of action of Teniposide is the inhibition of DNA topoisomerase II.[1][2][3] Topoisomerase II is a critical enzyme that modulates the topological state of DNA during replication, transcription, and chromosome segregation. It functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the broken strands.

Teniposide exerts its cytotoxic effects by stabilizing the covalent intermediate complex formed between topoisomerase II and DNA.[1] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[1][3] The presence of these persistent DNA breaks triggers a cascade of cellular responses, including cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells that have a higher dependency on topoisomerase II activity.[4]

Signaling Pathways

The cellular response to Teniposide-induced DNA damage involves several signaling pathways, primarily culminating in apoptosis.

DNA Damage Response and Cell Cycle Arrest

The accumulation of double-strand DNA breaks activates DNA damage response (DDR) pathways. This leads to the arrest of the cell cycle, predominantly in the late S and G2 phases, preventing the cell from entering mitosis with damaged DNA.[2][3] One study on oral squamous cell carcinoma cells (Tca8113) demonstrated that low concentrations of Teniposide (0.15 mg/l) led to a significant arrest in the G2/M phase, while higher concentrations (5.0 mg/l) resulted in S phase arrest.[5]

Apoptotic Pathways

Teniposide-induced apoptosis is a key component of its anticancer activity. The pathways leading to apoptosis can be multifaceted:

-

p53-Dependent Pathway: The tumor suppressor protein p53 can be activated in response to DNA damage.[1] Activated p53 can transcriptionally upregulate pro-apoptotic proteins, leading to the initiation of the intrinsic apoptotic cascade.

-

Protein Kinase C (PKC) Involvement: Studies in mouse thymocytes suggest that Teniposide-induced apoptosis may involve a protein kinase C (PKC)-like enzyme.[6] This pathway appears to be independent of increases in intracellular calcium.[6]

Quantitative Data

The cytotoxic and antiproliferative effects of Teniposide have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) values vary across different cancer cell lines, reflecting differential sensitivities.

| Cell Line | Cancer Type | IC50 | Incubation Time | Assay |

| Tca8113 | Human Tongue Squamous Cell Carcinoma | 0.35 mg/L | 72 hours | MTT |

| A549 | Human Lung Carcinoma | 15.8 nM | 72 hours | MTT |

| A549 | Human Lung Carcinoma | 8.2 µM | 48 hours | MTT |

| CWR22R | Human Prostate Carcinoma | 0.082 µM | 96 hours | Propidium Iodide-based |

| GLC4 | Human Small Cell Lung Carcinoma | 0.48 µM | Continuous | MTT |

| GLC4 | Human Small Cell Lung Carcinoma | 2.8 µM | 2 hours | MTT |

| Primary Glioma Cells (high miR-181b) | Human Glioma | 1.3 ± 0.34 µg/mL | Not Specified | Not Specified |

| Glioma Cells (MDM2 suppression) | Human Glioma | 2.90 ± 0.35 µg/mL | Not Specified | Not Specified |

Data sourced from MedChemExpress and a study on oral squamous cell carcinoma.[5][7]

A Phase I clinical trial investigating a 72-hour continuous infusion of Teniposide in patients with recurrent leukemia, lymphoma, or neuroblastoma revealed a correlation between systemic exposure and clinical response.[8]

| Patient Response | Mean Steady State Concentration (Css) | Mean Clearance (CI) |

| Responders | 15.2 mg/L | 12.1 mL/min/m² |

| Non-responders | 6.2 mg/L | 21.3 mL/min/m² |

Data from a Phase I clinical trial.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key assays used to characterize the mechanism of action of Teniposide.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of Teniposide (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.

-

Cell Treatment: Culture cells in 6-well plates and treat with Teniposide at various concentrations for a defined period (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and collect by centrifugation.

-

Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

-

Incubation: Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with Teniposide as described for the cell cycle analysis.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

This compound (Teniposide) is a potent topoisomerase II inhibitor that induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. Its efficacy has been demonstrated in a variety of preclinical models and in the clinical setting, particularly in pediatric acute lymphoblastic leukemia. The detailed understanding of its mechanism of action, supported by quantitative data and established experimental protocols, provides a solid foundation for further research and development of this and similar compounds in oncology. The elucidation of the specific downstream signaling pathways, particularly the interplay between the p53 and PKC-like pathways, remains an area for future investigation to potentially identify biomarkers for patient stratification and develop combination therapies.

References

- 1. What is the mechanism of Teniposide? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Topoisomerase II trapping agent teniposide induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mechanism of epipodophyllotoxin-induced thymocyte apoptosis: possible role of a novel Ca(2+)-independent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Clinical pharmacodynamics of continuous infusion teniposide: systemic exposure as a determinant of response in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

what is Cgp 44099

An In-depth Technical Guide on CGP 44099: A Compound with Undisclosed Public Data

A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant lack of information regarding the compound designated "this compound". This designation appears to be a product identifier, potentially from the legacy Ciba-Geigy (now Novartis) portfolio, but it is not associated with any published scientific research, chemical structure, or biological activity data.

Attempts to retrieve data on "this compound" through targeted searches for its mechanism of action, in vitro or in vivo studies, and potential association with protein kinase C inhibition did not yield any specific results for this compound. While other compounds with the "CGP" prefix are documented as kinase inhibitors (e.g., CGP 53353, a selective inhibitor of PKCβII), no such information is available for this compound.

A listing for "this compound" was found from a single chemical supplier, Delchimica, but the product is marked as "Not Available For Sale" and no structural or descriptive information is provided. This suggests that the compound may be an internal, developmental, or discontinued product that has not been disclosed in the public domain.

Due to the absence of any verifiable scientific or technical data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, or signaling pathway diagrams. The core requirements of the request cannot be fulfilled as the subject, this compound, does not have a public scientific profile.

Further investigation would require access to internal corporate archives of Novartis (formerly Ciba-Geigy) or direct contact with chemical suppliers who may have historical, unpublished data. Without such proprietary information, a technical whitepaper on this compound cannot be constructed.

An In-Depth Technical Guide on the Pharmacology of CGP 44099

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 44099 is identified as a renin inhibitor.[1] Renin inhibitors are a class of drugs that target the renin-angiotensin-aldosterone system (RAAS), a critical pathway in the regulation of blood pressure and fluid balance. By blocking the initial, rate-limiting step of this cascade, these compounds have been investigated for their therapeutic potential in cardiovascular diseases, particularly hypertension. This document provides a comprehensive overview of the pharmacological context of this compound, including its mechanism of action, relevant experimental protocols, and the associated signaling pathway.

Due to the limited availability of specific pharmacological data for this compound in publicly accessible literature, this guide will also provide general methodologies and data for the broader class of renin inhibitors to offer a thorough understanding of its expected pharmacological profile and the experimental approaches used to characterize such compounds.

Mechanism of Action: Renin Inhibition

The primary mechanism of action of this compound is the inhibition of the enzyme renin. Renin is a proteolytic enzyme that cleaves angiotensinogen to form angiotensin I. This is the first and rate-limiting step in the RAAS. Subsequent enzymatic conversions lead to the production of angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention. By inhibiting renin, this compound effectively reduces the levels of both angiotensin I and angiotensin II, leading to vasodilation and a decrease in blood pressure.[2][3][4]

Signaling Pathway

The renin-angiotensin-aldosterone system (RAAS) is a hormonal cascade that plays a crucial role in regulating blood pressure and fluid and electrolyte balance. The pathway is initiated by the release of renin from the kidneys in response to stimuli such as low blood pressure or low sodium levels.

Quantitative Data

| Parameter | Value | Species/Assay Conditions | Reference |

| In Vitro Potency | |||

| IC50 (Renin) | Data not available | ||

| Ki (Renin) | Data not available | ||

| In Vivo Efficacy | |||

| Blood Pressure Reduction | Data not available | ||

| Heart Rate Change | Data not available | ||

| Pharmacokinetics | |||

| Bioavailability | Data not available | ||

| Half-life | Data not available | ||

| Cmax | Data not available | ||

| Tmax | Data not available |

Experimental Protocols

While specific experimental protocols detailing the use of this compound are scarce, this section provides detailed methodologies for key experiments relevant to the characterization of a renin inhibitor.

In Vitro Renin Inhibition Assay

This protocol describes a typical fluorometric assay to determine the in vitro potency of a renin inhibitor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human renin.

Materials:

-

Recombinant human renin

-

Fluorogenic renin substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well microplate, add the assay buffer, the renin substrate, and the different concentrations of this compound.

-

Initiate the reaction by adding a pre-determined concentration of recombinant human renin to each well.

-

The final reaction mixture should contain a fixed concentration of substrate and enzyme, and varying concentrations of the inhibitor.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

-

Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

-

Calculate the percentage of renin inhibition for each concentration of this compound compared to a control with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Myocardial Ischemia-Reperfusion Model in Rats

This compound has been mentioned in the context of studying ischemic injury and reperfusion arrhythmias in rat hearts.[1] The following is a general protocol for such a study.

Objective: To evaluate the cardioprotective effects of this compound in a rat model of myocardial ischemia-reperfusion injury.

Animals: Male Sprague-Dawley rats (250-300 g).

Procedure:

-

Anesthetize the rats (e.g., with sodium pentobarbital).

-

Intubate the animals and provide artificial ventilation.

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial ischemia. Successful ligation is confirmed by regional cyanosis of the myocardium and changes in the electrocardiogram (ECG).

-

After a period of ischemia (e.g., 30 minutes), release the ligature to allow for reperfusion of the coronary artery.

-

Administer this compound (or vehicle control) at a predetermined dose and time point (e.g., intravenously before reperfusion).

-

Monitor cardiovascular parameters such as blood pressure, heart rate, and ECG throughout the experiment.

-

After a period of reperfusion (e.g., 2 hours), euthanize the animals.

-

Excise the heart and measure the infarct size, typically using triphenyltetrazolium chloride (TTC) staining.

-

Analyze blood samples for cardiac injury biomarkers (e.g., troponin I, creatine kinase-MB).

Data Analysis: Compare the infarct size, arrhythmia scores, hemodynamic parameters, and cardiac biomarker levels between the this compound-treated group and the vehicle-treated control group.

Conclusion

This compound is a renin inhibitor with potential applications in cardiovascular research, particularly in the context of myocardial ischemia-reperfusion injury. While specific pharmacological data for this compound are limited in the public domain, the information provided in this guide on its mechanism of action, the relevant signaling pathway, and detailed experimental protocols for its characterization offers a solid foundation for researchers, scientists, and drug development professionals. Further studies are required to fully elucidate the quantitative pharmacological profile and therapeutic potential of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rat Experimental Model of Myocardial Ischemia/Reperfusion Injury: An Ethical Approach to Set up the Analgesic Management of Acute Post-Surgical Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardioprotective Effect of Gossypin Against Myocardial Ischemic/Reperfusion in Rats via Alteration of Oxidative Stress, Inflammation and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patents.justia.com [patents.justia.com]

An In-depth Technical Guide to Renin-Angiotensin System (RAS) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the renin-angiotensin system (RAS) and the various classes of drugs that inhibit its activity. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development in the cardiovascular field. This document delves into the core mechanisms of action, presents key quantitative data for comparative analysis, outlines detailed experimental protocols, and visualizes complex signaling pathways and workflows.

The Renin-Angiotensin System (RAS) Signaling Pathway

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and vascular resistance.[1] The classical pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to decreased renal blood flow, reduced sodium delivery to the distal tubule, or sympathetic nervous system stimulation.[1]

Renin, an aspartyl protease, cleaves its substrate, angiotensinogen (primarily produced by the liver), to form the decapeptide angiotensin I. Angiotensin I is then converted to the octapeptide angiotensin II by the angiotensin-converting enzyme (ACE), which is predominantly found in the endothelium of the lungs and other tissues.[1] Angiotensin II is the primary effector molecule of the RAS, exerting its effects by binding to specific receptors, most notably the angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[1]

Activation of the AT1 receptor, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events that lead to vasoconstriction, aldosterone secretion from the adrenal cortex (promoting sodium and water retention), and stimulation of the sympathetic nervous system.[1] These effects collectively contribute to an increase in blood pressure. The RAS is a key therapeutic target for the management of hypertension and other cardiovascular diseases.

Mechanisms of Action of RAS Inhibitors

There are three main classes of drugs that inhibit the RAS, each with a distinct mechanism of action.[2]

Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE inhibitors, such as captopril, enalapril, and lisinopril, competitively inhibit the angiotensin-converting enzyme.[3] This blockade prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3] By reducing angiotensin II levels, ACE inhibitors lead to vasodilation, decreased aldosterone secretion, and a subsequent reduction in blood pressure.[3] ACE inhibitors also inhibit the degradation of bradykinin, a potent vasodilator, which may contribute to their antihypertensive effect.[4]

Angiotensin II Receptor Blockers (ARBs)

Angiotensin II receptor blockers (ARBs), including losartan, valsartan, and irbesartan, selectively block the binding of angiotensin II to the AT1 receptor.[4] This direct antagonism of the AT1 receptor prevents the downstream signaling effects of angiotensin II, such as vasoconstriction and aldosterone release, resulting in lower blood pressure.[4] Unlike ACE inhibitors, ARBs do not affect bradykinin levels.

Direct Renin Inhibitors (DRIs)

Direct renin inhibitors, with aliskiren being the primary example, act at the initial and rate-limiting step of the RAS cascade.[5] They directly bind to the active site of renin, preventing it from cleaving angiotensinogen to form angiotensin I.[5] This inhibition leads to a decrease in the production of all subsequent components of the RAS, including angiotensin I and angiotensin II.[5]

Quantitative Data on RAS Inhibitors

The following tables summarize key quantitative data for various RAS inhibitors, including their inhibitory potency (IC50 and Ki values) and pharmacokinetic properties. This information is crucial for comparing the different agents and for guiding drug development efforts.

Angiotensin-Converting Enzyme (ACE) Inhibitors

| Drug | IC50 (nM) | Ki (nM) |

| Captopril | 20.0[6] | 2.0[6] |

| Enalaprilat | 2.4[6] | - |

| Lisinopril | 1.2[6] | 51.0, 131.5[6] |

Angiotensin II Receptor Blockers (ARBs)

| Drug | IC50 (nM) |

| Losartan | 12,800[7] |

| Valsartan | 489,000[7] |

| Irbesartan | 53,900[7] |

| Candesartan | 104,000[7] |

| Telmisartan | 24,100[7] |

| Olmesartan | 56,200[7] |

Pharmacokinetic Properties of RAS Inhibitors

| Drug Class | Drug | Bioavailability (%) | Half-life (hours) | Primary Route of Elimination |

| ACE Inhibitors | Captopril | ~75 | < 3[8] | Renal[8] |

| Enalapril | ~60 | 11 (enalaprilat)[9] | Renal[9] | |

| Lisinopril | 25-30 | 12[9] | Renal[9] | |

| ARBs | Losartan | ~33 | 2 (losartan), 6-9 (EXP3174) | Renal and Biliary |

| Valsartan | ~25 | 6 | Renal and Biliary | |

| Irbesartan | 60-80 | 11-15 | Renal and Biliary | |

| Direct Renin Inhibitors | Aliskiren | 2.5[5] | ~40[5] | Biliary/Fecal[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of RAS inhibitors.

ACE Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of ACE.

Materials:

-

ACE enzyme

-

Fluorogenic ACE substrate (e.g., based on the cleavage of a synthetic peptide)

-

Assay buffer

-

Test compounds and a known ACE inhibitor (e.g., captopril) as a positive control

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare serial dilutions of the test compounds and the positive control in assay buffer.

-

In a 96-well plate, add a small volume of the test compound or control to the appropriate wells.

-

Add the ACE enzyme solution to all wells except the blank.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm) over a set period (e.g., 60 minutes) in kinetic mode.

-

The rate of increase in fluorescence is proportional to ACE activity. Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Renin Activity Assay (Fluorometric)

This assay is used to screen for renin inhibitors and to measure renin activity.

Materials:

-

Renin enzyme

-

Fluorogenic renin substrate (FRET peptide)

-

Assay buffer

-

Test compounds and a known renin inhibitor (e.g., aliskiren) as a positive control

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare serial dilutions of the test compounds and the positive control.

-

Add the test compound or control to the wells of a 96-well plate.

-

Add the renin enzyme to all wells except the blank.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Add the renin substrate solution to initiate the reaction.

-

Measure the fluorescence intensity (e.g., Ex/Em = 540/590 nm) immediately and continuously for 30-60 minutes.[6]

-

The increase in fluorescence, due to the cleavage of the FRET peptide, is proportional to renin activity.

-

Calculate the percent inhibition and determine the IC50 value as described for the ACE inhibition assay.

Angiotensin II Receptor Binding Assay

This assay determines the affinity of a compound for the angiotensin II type 1 (AT1) receptor.

Materials:

-

Cell membranes expressing the AT1 receptor

-

Radiolabeled angiotensin II (e.g., [125I]-Angiotensin II)

-

Binding buffer

-

Test compounds and a known ARB (e.g., losartan) as a positive control

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Prepare serial dilutions of the test compounds and the positive control.

-

In tubes, combine the cell membranes, radiolabeled angiotensin II, and either buffer (for total binding), a high concentration of unlabeled angiotensin II (for non-specific binding), or the test compound.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the percent inhibition of specific binding by the test compounds and calculate the IC50 or Ki value.

Drug Discovery and Development Workflow for RAS Inhibitors

The development of a new RAS inhibitor is a long and complex process that can be broadly divided into several key stages.

Conclusion

Inhibitors of the renin-angiotensin system are a cornerstone in the management of cardiovascular diseases, particularly hypertension. This technical guide has provided an in-depth look at the core aspects of these important therapeutic agents. By understanding the intricate signaling pathways, the specific mechanisms of action, the quantitative differences between drugs, and the experimental methodologies for their evaluation, researchers and drug development professionals can better contribute to the innovation and refinement of RAS-targeted therapies. The provided data and protocols serve as a valuable resource to facilitate further research and development in this critical area of medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Evaluation of the Antihypertensive Effect of an Aqueous Extract of Anogeissus leiocarpa (DC) Guill et Perr. Bark of Trunk in L-NAME-Induced Hypertensive Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. if-pan.krakow.pl [if-pan.krakow.pl]

- 6. Angiotensin-converting enzyme Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]

- 9. pubs.acs.org [pubs.acs.org]

Unveiling the Molecular Landscape of CGP 44099: A Technical Guide for Researchers

For Immediate Release

Basel, Switzerland – November 7, 2025 – This technical guide offers an in-depth exploration of the molecular structure and functional context of CGP 44099, a potent renin inhibitor. Designed for researchers, scientists, and drug development professionals, this document provides a consolidated resource of its chemical properties, mechanism of action, and relevant experimental methodologies.

Core Molecular Attributes of this compound

This compound is a complex peptidomimetic molecule engineered to exhibit high-affinity and specific inhibition of the enzyme renin. Its intricate structure is central to its biological activity.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Physicochemical and Computed Properties:

A summary of the key quantitative data for this compound is presented in the table below, offering a snapshot of its molecular characteristics.

| Property | Value | Source |

| Molecular Formula | C₆₉H₁₀₄N₁₄O₁₃ | [1] |

| Molecular Weight | 1337.6 g/mol | [1] |

| Exact Mass | 1336.79072943 g/mol | [1] |

| CAS Number | 128856-81-5 | [1] |

| XLogP3 | 6.4 | [1] |

| Hydrogen Bond Donor Count | 13 | [1] |

| Hydrogen Bond Acceptor Count | 15 | [1] |

| Rotatable Bond Count | 39 | [1] |

| Topological Polar Surface Area | 429 Ų | [1] |

| Heavy Atom Count | 96 | [1] |

| Complexity | 2520 | [1] |

| Defined Atom Stereocenter Count | 9 | [1] |

| Undefined Atom Stereocenter Count | 1 | [1] |

Mechanism of Action: Inhibition of the Renin-Angiotensin System

This compound functions as a direct inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin system (RAS). This hormonal cascade is a critical regulator of blood pressure and electrolyte balance. By binding to the active site of renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby attenuating the downstream production of the potent vasoconstrictor, angiotensin II.

The following diagram illustrates the canonical Renin-Angiotensin System signaling pathway and highlights the inhibitory action of this compound.

Caption: Renin-Angiotensin System with this compound Inhibition.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not publicly available, this section outlines a representative experimental protocol for a renin inhibitor screening assay, a common application for compounds like this compound. This protocol is based on established fluorometric methods.

Fluorometric Renin Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against recombinant human renin.

Principle: This assay utilizes a synthetic fluorogenic substrate for renin, which is a peptide containing a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the fluorescence of the reporter. Upon cleavage by renin, the reporter is liberated from the quencher, resulting in a measurable increase in fluorescence. The presence of a renin inhibitor will prevent or reduce this cleavage, leading to a lower fluorescent signal.

Materials:

-

Recombinant Human Renin

-

Fluorogenic Renin Substrate (e.g., based on FRET)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)

-

Test Inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Solvent Control (e.g., DMSO)

-

96-well black microplate with a clear bottom

-

Fluorescence microplate reader with appropriate excitation and emission filters

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of Assay Buffer.

-

Dilute the Recombinant Human Renin to the desired concentration in Assay Buffer.

-

Prepare a stock solution of the Fluorogenic Renin Substrate in a suitable solvent as per the manufacturer's instructions.

-

Prepare a serial dilution of the test inhibitor (this compound) in the Assay Buffer.

-

-

Assay Setup (in a 96-well plate):

-

Blank/Background Wells: Add Assay Buffer and the solvent used for the inhibitor.

-

Positive Control (100% Activity) Wells: Add Assay Buffer, solvent, and the diluted Renin solution.

-

Inhibitor Test Wells: Add Assay Buffer, the serially diluted inhibitor solutions, and the diluted Renin solution.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the Fluorogenic Renin Substrate to all wells to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals (e.g., every 5 minutes for 30-60 minutes) in kinetic mode. Alternatively, an endpoint reading can be taken after a fixed incubation time.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for the control and inhibitor wells.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce renin activity by 50%).

-

The following diagram provides a visual representation of this experimental workflow.

Caption: Workflow for a Renin Inhibition Assay.

Conclusion

This compound represents a significant tool for researchers investigating the renin-angiotensin system and its role in cardiovascular physiology and pathology. Its potent and specific inhibitory action makes it a valuable pharmacological probe. This technical guide provides a foundational understanding of its molecular characteristics and a framework for its experimental application, empowering further scientific inquiry in the field of drug discovery and development.

References

Methodological & Application

In Vivo Studies of CGP 44099: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 44099 is identified as a matrix metalloproteinase (MMP) inhibitor. MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Their dysregulation is implicated in a variety of pathological processes, including tumor invasion, metastasis, and angiogenesis, as well as in inflammatory diseases. The development of MMP inhibitors has been a significant focus in the search for new therapeutic agents. While broad-spectrum MMP inhibitors have faced challenges in clinical trials due to off-target effects, research into more selective inhibitors continues.

This document provides an overview of the general application of MMP inhibitors in in vivo studies, which can serve as a foundational guide for designing and interpreting experiments with compounds like this compound. Due to the limited publicly available data specifically on this compound, the protocols and conceptual frameworks are based on established methodologies for evaluating MMP inhibitors in preclinical animal models.

Conceptual Signaling Pathway for MMP Inhibition

Matrix metalloproteinases play a critical role in the breakdown of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis. The activity of MMPs is tightly regulated by their endogenous inhibitors, Tissue Inhibitors of Metalloproteinases (TIMPs). An imbalance in favor of MMP activity promotes tissue remodeling that facilitates cancer progression. MMP inhibitors, such as this compound, are designed to restore this balance by blocking the catalytic activity of MMPs.

Caption: General signaling pathway of MMP inhibitors in cancer.

General Experimental Workflow for In Vivo Evaluation of MMP Inhibitors

The in vivo assessment of a novel MMP inhibitor typically involves a multi-stage process, starting from pharmacokinetic and toxicological profiling to efficacy studies in relevant disease models.

Caption: A typical experimental workflow for in vivo MMP inhibitor testing.

Protocols for Key In Vivo Experiments

The following are generalized protocols that would be adapted for the specific characteristics of this compound.

Protocol 1: Murine Xenograft Model for Efficacy Assessment

Objective: To evaluate the anti-tumor efficacy of an MMP inhibitor in a subcutaneous tumor model.

Materials:

-

Human cancer cell line with known MMP expression (e.g., HT-1080 fibrosarcoma, MDA-MB-231 breast cancer)

-

Immunocompromised mice (e.g., Nude, SCID)

-

MMP inhibitor (e.g., this compound)

-

Vehicle control

-

Calipers for tumor measurement

-

Standard animal housing and care facilities

Procedure:

-

Cell Culture: Culture the selected cancer cell line under standard conditions.

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile PBS or media) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomization and Treatment: Randomize mice into treatment and control groups. Administer the MMP inhibitor (at various doses) and vehicle control according to a predetermined schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Body Weight Monitoring: Monitor the body weight of the animals as an indicator of toxicity.

-

Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Protocol 2: Orthotopic Implantation Model

Objective: To assess the effect of an MMP inhibitor on tumor growth and metastasis in a more clinically relevant microenvironment.

Procedure: This protocol follows the general principles of the xenograft model, with the key difference being the site of tumor cell implantation. The cells are surgically implanted into the organ of origin (e.g., mammary fat pad for breast cancer, cecal wall for colon cancer). This allows for the study of local invasion and spontaneous metastasis to distant organs.

Data Presentation

Quantitative data from in vivo studies are typically summarized in tables to facilitate comparison between treatment groups.

Table 1: Example of Tumor Growth Inhibition Data

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | - | 1500 ± 250 | - |

| This compound | 10 | 950 ± 180 | 36.7 |

| This compound | 30 | 600 ± 120 | 60.0 |

| This compound | 100 | 350 ± 90 | 76.7 |

Table 2: Example of Pharmacokinetic Parameters

| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |

| This compound | 50 | Oral | 1200 | 2 | 7500 |

| This compound | 50 | IV | 8500 | 0.1 | 9200 |

Disclaimer: The data presented in these tables are hypothetical examples and are for illustrative purposes only. Actual experimental results for this compound may vary.

Application Notes and Protocols for CGP 44099 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CGP 44099 is a potent, competitive inhibitor of the enzyme renin.[1] As a critical component in the Renin-Angiotensin-Aldosterone System (RAAS), renin plays a crucial role in the regulation of blood pressure and electrolyte balance. Inhibition of renin is a key therapeutic strategy for the management of hypertension and other cardiovascular diseases. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound and similar compounds.

Data Presentation

The inhibitory activity of this compound has been quantified against renin from various species, as well as other related enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its potency and selectivity.

| Target Enzyme | Species | IC50 (nM) |

| Plasma Renin | Human | 0.3[1] |

| Plasma Renin | Marmoset | 1.4[1] |

| Plasma Renin | Dog | 0.007[1] |

| Plasma Renin | Rabbit | 0.033[1] |

| Plasma Renin | Guinea Pig | 0.34[1] |

| Plasma Renin | Mouse | 0.4[1] |

| Plasma Renin | Cat | 0.57[1] |

| Plasma Renin | Rat | 1.3[1] |

| Pepsin | Porcine | 26[1] |

| Cathepsin D | Bovine | 230[1] |

Note: The Ki value for the inhibition of human renin by this compound A was determined to be 0.12 nM, indicating a competitive mode of inhibition.[1]

Signaling Pathway

This compound acts on the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates the key components of this pathway and the point of inhibition by this compound.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of this compound.

Experimental Protocols

Biochemical Assay: In Vitro Renin Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of compounds like this compound on renin activity. This is a common fluorescence resonance energy transfer (FRET)-based assay.

Materials:

-

Recombinant human renin

-

Fluorogenic renin substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH2)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl)

-

This compound or other test compounds

-

DMSO (for compound dilution)

-

96-well black microplates

-

Fluorescence plate reader

Experimental Workflow:

Caption: Workflow for a FRET-based in vitro renin inhibition assay.

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to achieve the desired final concentrations.

-

Assay Plate Preparation: Add the diluted compound solutions to the wells of a 96-well black microplate. Include wells for a positive control (renin without inhibitor) and a negative control (assay buffer without renin).

-

Enzyme Addition: Add recombinant human renin to all wells except the negative control.

-

Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic renin substrate to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the FRET pair of the substrate.

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell-Based Assay: Angiotensin I Generation in a Cellular System

This protocol outlines a general approach to assess the activity of renin inhibitors in a more physiologically relevant cellular context.

Materials:

-

A cell line that secretes angiotensinogen (e.g., HepG2)

-

Cell culture medium and supplements

-

Recombinant human renin

-

This compound or other test compounds

-

Lysis buffer

-

Angiotensin I ELISA kit

-

Multi-well cell culture plates

Procedure:

-

Cell Culture: Culture the angiotensinogen-secreting cells in appropriate multi-well plates until they reach a suitable confluency.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a defined period.

-

Renin Stimulation: Add recombinant human renin to the cell culture medium to initiate the conversion of secreted angiotensinogen to angiotensin I.

-

Sample Collection: After a specific incubation time, collect the cell culture supernatant.

-

Angiotensin I Quantification: Measure the concentration of angiotensin I in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition of angiotensin I production for each compound concentration compared to the untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

References

Application Notes and Protocols: Cgp 44099 in Hypertension Research

Caution: Information regarding the specific compound "Cgp 44099" is not available in the public domain or scientific literature based on the conducted search. The following application notes and protocols are constructed based on general principles of studying novel endothelin receptor antagonists in the context of hypertension. Researchers should substitute the specific properties and data of their compound of interest.

Introduction

Hypertension is a multifactorial disease characterized by elevated blood pressure, posing a significant risk for cardiovascular and renal diseases. The endothelin (ET) system, particularly the vasoconstrictive peptide endothelin-1 (ET-1) and its receptors, ETA and ETB, plays a crucial role in blood pressure regulation.[1][2] Antagonism of endothelin receptors has emerged as a promising therapeutic strategy for hypertension.[1][3] this compound is hypothesized to be a selective endothelin receptor antagonist. These application notes provide a framework for researchers to investigate the potential of this compound or similar compounds in hypertension research.

Mechanism of Action

The proposed primary mechanism of action for a compound like this compound in the context of hypertension would be the competitive or non-competitive inhibition of endothelin-1 binding to its receptors on vascular smooth muscle cells. Specifically, antagonism of the ETA receptor is expected to lead to vasodilation and a subsequent reduction in blood pressure.[1]

Signaling Pathway

The binding of ET-1 to the G-protein coupled ETA receptor typically activates the phospholipase C (PLC) pathway. This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). Phosphorylation of the myosin light chain by MLCK is the key event leading to smooth muscle contraction and vasoconstriction. A selective ETA antagonist like this compound would block this cascade, leading to vasodilation.

Caption: Proposed signaling pathway of ET-1 leading to vasoconstriction and its inhibition by this compound.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity

| Compound | Receptor | Ki (nM) |

| This compound | ETA | Data not available |

| This compound | ETB | Data not available |

| ET-1 | ETA | Data not available |

| ET-1 | ETB | Data not available |

Table 2: Effect on Blood Pressure in Animal Models

| Animal Model | Treatment Group | Dose | Change in Mean Arterial Pressure (mmHg) |

| Spontaneously Hypertensive Rat (SHR) | Vehicle Control | - | Data not available |

| Spontaneously Hypertensive Rat (SHR) | This compound | Specify dose | Data not available |

| Angiotensin II-infused Rat | Vehicle Control | - | Data not available |

| Angiotensin II-infused Rat | This compound | Specify dose | Data not available |

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for ETA and ETB receptors.

Materials:

-

Cell lines expressing human ETA or ETB receptors.

-

Radiolabeled endothelin-1 (e.g., [125I]ET-1).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare cell membranes from the receptor-expressing cell lines.

-

In a 96-well plate, add increasing concentrations of unlabeled this compound.

-

Add a constant concentration of [125I]ET-1 to each well.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of specific [125I]ET-1 binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the effect of this compound on blood pressure in a genetic model of hypertension.[4][5]

Materials:

-

Spontaneously Hypertensive Rats (SHRs).

-

This compound.

-

Vehicle (e.g., saline, DMSO).

-

Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography system.

-

Oral gavage needles or infusion pumps.

Protocol:

-

Acclimate SHRs to the housing conditions and blood pressure measurement procedures.

-

For telemetry, surgically implant the telemetry device according to the manufacturer's instructions and allow for a recovery period.

-

Record baseline blood pressure and heart rate for a defined period (e.g., 24-48 hours).

-

Randomly assign animals to treatment groups (vehicle control, different doses of this compound).

-

Administer this compound or vehicle via the desired route (e.g., oral gavage, intravenous infusion).

-

Continuously monitor blood pressure and heart rate for a specified duration post-administration.

-

Analyze the data to determine the magnitude and duration of the blood pressure-lowering effect of this compound.

Caption: Experimental workflow for in vivo blood pressure studies in SHRs.

Conclusion

The provided application notes and protocols offer a foundational guide for the preclinical evaluation of a novel endothelin receptor antagonist, hypothetically "this compound," for the treatment of hypertension. These experiments will help elucidate the compound's mechanism of action, binding affinity, and in vivo efficacy. Further studies, including pharmacokinetic and toxicology assessments, will be necessary for comprehensive drug development.

References

Application Notes and Protocols for CGP 44099 in Ischemic Injury Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ischemic injury, a consequence of restricted blood flow to tissues, initiates a complex cascade of events leading to cellular damage and death. In the context of the central nervous system, cerebral ischemia, as seen in stroke, is a leading cause of long-term disability and mortality. The renin-angiotensin system (RAS) has been identified as a critical player in the pathophysiology of ischemic injury. CGP 44099 is a potent inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the RAS cascade. By blocking the conversion of angiotensinogen to angiotensin I, this compound effectively downregulates the entire RAS pathway, presenting a promising therapeutic strategy for mitigating ischemic damage.

These application notes provide a comprehensive overview of the use of this compound and other renin inhibitors in preclinical ischemic injury research, with a focus on cerebral ischemia. The provided protocols are based on established methodologies for investigating the neuroprotective effects of RAS inhibition.

Mechanism of Action in Ischemic Injury

The renin-angiotensin system plays a significant role in the pathophysiology of brain injury.[1][2][3] The classical RAS pathway involves the conversion of angiotensinogen to angiotensin I by renin, followed by the conversion of angiotensin I to angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II, the primary effector of the RAS, exerts its effects through two main receptors: AT1 and AT2.

In the context of ischemic injury, activation of the AT1 receptor is largely detrimental, contributing to:

-

Vasoconstriction: Exacerbating the reduction in cerebral blood flow.[2]

-

Inflammation: Promoting the infiltration of inflammatory cells and the release of pro-inflammatory cytokines.[2]

-

Oxidative Stress: Increasing the production of reactive oxygen species (ROS), leading to cellular damage.[2]

-

Apoptosis: Inducing programmed cell death in neurons.

By inhibiting renin, this compound prevents the formation of angiotensin II, thereby blocking the downstream deleterious effects mediated by the AT1 receptor. This mechanism is central to its potential neuroprotective properties in ischemic stroke.[4]

Data Presentation: Efficacy of Renin Inhibition in Experimental Stroke

The following table summarizes key quantitative data from a study investigating the neuroprotective effects of the renin inhibitor Aliskiren in a mouse model of transient middle cerebral artery occlusion (MCAo), a common model for ischemic stroke.[4][5] These data provide a benchmark for the potential efficacy of renin inhibitors like this compound.

| Parameter | Vehicle Control | Aliskiren (0.6 µg, i.c.v.) | Aliskiren (2.0 µg, i.c.v.) |

| Infarct Volume (mm³) | 55 ± 5 | 35 ± 4 | 40 ± 6 |

| Brain Edema (% water) | 82.5 ± 0.5 | 81.0 ± 0.3 | 81.5 ± 0.4 |

| Neurological Score | 3.5 ± 0.2 | 2.5 ± 0.3 | 2.8 ± 0.2 |

| Mortality Rate (%) | 40 | 10* | 20 |

*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. i.c.v. = intracerebroventricular.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in a rodent model of ischemic stroke.

Animal Model: Transient Middle Cerebral Artery Occlusion (MCAo)

This is a widely used model to mimic ischemic stroke in humans.[6]

Materials:

-

Male C57BL/6 mice (20-25 g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature

-

Surgical microscope

-

Micro-scissors and forceps

-

6-0 nylon monofilament with a silicone-coated tip

-

Laser Doppler flowmeter

Procedure:

-

Anesthetize the mouse and maintain anesthesia throughout the surgery.

-

Place the animal on a heating pad to maintain its core body temperature at 37°C.

-

Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Insert the silicone-coated 6-0 nylon monofilament into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms successful occlusion.

-

After 60 minutes of occlusion, withdraw the filament to allow for reperfusion.

-

Suture the incision and allow the animal to recover.

Drug Administration Protocol

This protocol is based on the central administration of a renin inhibitor to investigate its direct neuroprotective effects.[4][5]

Materials:

-

This compound

-

Sterile saline

-

Hamilton syringe

-

Stereotaxic apparatus

Procedure:

-

Dissolve this compound in sterile saline to the desired concentrations.

-

45 minutes prior to MCAo, mount the anesthetized mouse in a stereotaxic frame.

-

Perform an intracerebroventricular (i.c.v.) injection of this compound or vehicle (saline).

-

The coordinates for the lateral ventricle are typically 0.1 mm posterior and 0.9 mm lateral to the bregma, at a depth of 3.1 mm.[4]

-

Slowly inject the solution (e.g., 2 µl) over 2 minutes.

-

Leave the needle in place for an additional 5 minutes to prevent backflow.

-

Withdraw the needle and proceed with the MCAo surgery.

Assessment of Neurological Deficit

A neurological scoring system is used to evaluate functional outcome after stroke.

Procedure:

-

At 24 hours post-MCAo, and on subsequent days, evaluate the neurological deficit of each animal using a 5-point scale:

-

0: No observable deficit.

-

1: Forelimb flexion.

-

2: Circling to the contralateral side.

-

3: Leaning to the contralateral side.

-

4: No spontaneous motor activity.

-

Infarct Volume Measurement

2,3,5-triphenyltetrazolium chloride (TTC) staining is used to visualize the infarct area.

Materials:

-

2% TTC solution in phosphate-buffered saline (PBS)

-

Brain matrix

-

Digital scanner or camera

Procedure:

-

At a predetermined time point (e.g., 24 or 48 hours post-MCAo), euthanize the animal and carefully remove the brain.

-

Slice the brain into 2 mm coronal sections using a brain matrix.

-

Immerse the slices in a 2% TTC solution at 37°C for 20 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.

-

Fix the slices in 4% paraformaldehyde.

-

Scan or photograph the slices and quantify the infarct volume using image analysis software.

Mandatory Visualizations

Caption: Signaling pathway of the Renin-Angiotensin System in ischemic injury and the inhibitory action of this compound.

Caption: A typical experimental workflow for assessing the neuroprotective effects of this compound in a rodent model of ischemic stroke.

References

- 1. Manifestation of renin angiotensin system modulation in traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Renin Angiotensin System as a Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. frontiersin.org [frontiersin.org]

- 5. Central Application of Aliskiren, a Renin Inhibitor, Improves Outcome After Experimental Stroke Independent of Its Blood Pressure Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ischemic stroke: experimental models and reality - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for CGP 44099 in Reperfusion Arrhythmia Studies

Notice: Despite a comprehensive search of scientific literature and patent databases, there is a significant lack of publicly available information regarding the compound "CGP 44099". While its existence as a chemical entity, likely a calcium channel blocker developed by Ciba-Geigy (now Novartis), has been confirmed, no detailed studies on its application in reperfusion arrhythmia, including quantitative data, specific experimental protocols, or elucidated signaling pathways, could be retrieved.

The following content is therefore provided as a general template and guide for researchers interested in investigating the potential effects of a novel calcium channel blocker, such as this compound, in the context of ischemia-reperfusion injury and associated arrhythmias. The experimental designs and methodologies are based on standard practices in the field and do not reflect data from actual studies involving this compound.

Introduction to Reperfusion Arrhythmias and the Rationale for Calcium Channel Blockade

Myocardial ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where the restoration of blood flow to an ischemic area of the heart exacerbates tissue damage. A critical manifestation of I/R injury is the onset of reperfusion arrhythmias, which can range from premature ventricular contractions to life-threatening ventricular fibrillation.

The pathophysiology of reperfusion arrhythmias is complex and multifactorial, with intracellular calcium overload being a central mechanism. During ischemia, cellular ATP is depleted, leading to the dysfunction of ion pumps and subsequent accumulation of intracellular sodium. Upon reperfusion, the restoration of the proton gradient can lead to a massive influx of calcium via the Na+/Ca2+ exchanger operating in reverse mode. This calcium overload contributes to mitochondrial dysfunction, the opening of the mitochondrial permeability transition pore (mPTP), and the activation of calcium-dependent proteases and phospholipases, all of which promote arrhythmogenesis.

Calcium channel blockers (CCBs) represent a logical therapeutic strategy to mitigate the detrimental effects of calcium overload during I/R. By blocking the influx of calcium through L-type calcium channels, these agents can potentially reduce the severity of reperfusion-induced arrhythmias.

Hypothetical Data on this compound in a Preclinical Model of Reperfusion Arrhythmia

The following tables present hypothetical quantitative data that would be sought in preclinical studies evaluating a compound like this compound.

Table 1: Effect of this compound on the Incidence and Duration of Reperfusion-Induced Arrhythmias in an In Vivo Rat Model

| Treatment Group | n | Incidence of Ventricular Tachycardia (VT) (%) | Duration of VT (seconds) | Incidence of Ventricular Fibrillation (VF) (%) |

| Vehicle Control | 10 | 80 | 125 ± 20 | 60 |

| This compound (1 mg/kg) | 10 | 40 | 45 ± 10 | 20 |

| This compound (5 mg/kg) | 10 | 20 | 15 ± 5 | 0 |

| Verapamil (1 mg/kg) | 10 | 50 | 60 ± 15 | 30 |

| *p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. |

Table 2: Electrophysiological Parameters in Isolated Langendorff-Perfused Hearts Subjected to Ischemia-Reperfusion

| Parameter | Vehicle Control | This compound (10 µM) |

| Action Potential Duration at 90% Repolarization (APD90) - Baseline (ms) | 85 ± 5 | 90 ± 6 |

| APD90 - End of Ischemia (ms) | 150 ± 10 | 120 ± 8 |

| APD90 - Reperfusion (ms) | 130 ± 9 | 100 ± 7 |

| Incidence of Early Afterdepolarizations (EADs) (%) | 70 | 20 |

| Incidence of Delayed Afterdepolarizations (DADs) (%) | 60 | 15 |

| *p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM. |

Experimental Protocols

In Vivo Model of Myocardial Ischemia-Reperfusion in Rats

This protocol describes a standard procedure to induce myocardial I/R injury in rats to study the efficacy of a test compound on reperfusion arrhythmias.

-

Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.). The animals are then intubated and ventilated with room air.

-

Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is identified and a suture is passed around it.

-

Ischemia and Reperfusion: Myocardial ischemia is induced by tightening the suture around the LAD. Successful occlusion is confirmed by the appearance of a pale color in the ischemic zone and by electrocardiogram (ECG) changes (ST-segment elevation). After a period of ischemia (e.g., 30 minutes), the suture is released to allow for reperfusion.

-

Drug Administration: this compound or vehicle is administered intravenously (e.g., via the femoral vein) at a specified time point before reperfusion (e.g., 5 minutes prior).

-

Data Acquisition: The ECG is continuously monitored throughout the experiment to record the incidence and duration of arrhythmias during the reperfusion period (e.g., for 30 minutes).

-

Data Analysis: Arrhythmias are classified according to established criteria (e.g., the Lambeth Conventions). The incidence and duration of ventricular tachycardia and ventricular fibrillation are quantified.

Langendorff-Perfused Isolated Heart Model

This ex vivo model allows for the study of the direct effects of a compound on the heart, independent of systemic influences.

-

Heart Isolation: Rats are heparinized and then euthanized. The hearts are rapidly excised and placed in ice-cold Krebs-Henseleit (KH) buffer.

-

Langendorff Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus. The heart is then perfused in a retrograde manner with oxygenated KH buffer at a constant temperature (37°C) and pressure.

-

Electrophysiological Recordings: A microelectrode is inserted into the ventricular epicardium to record monophasic action potentials.

-

Ischemia-Reperfusion Protocol: After a stabilization period, global ischemia is induced by stopping the perfusion for a specified duration (e.g., 30 minutes). Reperfusion is initiated by restarting the flow of KH buffer.

-

Drug Application: this compound is added to the KH buffer at the desired concentration during the reperfusion phase.

-

Data Analysis: Changes in action potential duration, and the incidence of early and delayed afterdepolarizations are analyzed.

Visualization of a Hypothetical Signaling Pathway and Experimental Workflow

The following diagrams illustrate the potential mechanism of action of a calcium channel blocker in preventing reperfusion arrhythmias and the general workflow for its evaluation.

Caption: Hypothetical signaling pathway of reperfusion-induced calcium overload and arrhythmia, and the putative inhibitory role of this compound.

Caption: General experimental workflow for evaluating a novel compound in preclinical models of reperfusion arrhythmia.

Application Notes and Protocols: CGP 44099 Dose-Response Curve

Audience: Researchers, scientists, and drug development professionals.

Introduction

A dose-response curve is a fundamental tool in pharmacology and drug development, graphically representing the relationship between the concentration of a drug and its observed effect.[1][2] This relationship is crucial for determining a compound's potency, efficacy, and therapeutic window.[3] Typically, dose-response data is plotted with the drug concentration on a logarithmic scale on the x-axis and the response on a linear scale on the y-axis, often resulting in a sigmoidal curve.[1][2] Key parameters derived from this curve include the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), the slope of the curve, and the maximal effect (Emax).

This document aims to provide detailed application notes and protocols for establishing a dose-response curve for the compound designated as CGP 44099. However, extensive searches of publicly available scientific literature and chemical databases have yielded no specific information regarding a compound with this identifier. No data on its biological target, mechanism of action, or any previously conducted dose-response studies could be located.

Therefore, this document will provide a generalized protocol for generating a dose-response curve for a hypothetical compound, which can be adapted once the true identity and biological activity of "this compound" are clarified. The following sections outline a standard experimental workflow, data analysis, and visualization of signaling pathways that are commonly investigated in dose-response studies.

Data Presentation: Hypothetical Dose-Response Data for a Kinase Inhibitor

The following table represents a hypothetical dataset for a compound, illustrating how quantitative data for a dose-response experiment would be structured. This example assumes the compound is a kinase inhibitor being tested for its ability to inhibit cell proliferation in a cancer cell line.

| Parameter | Description |

| Compound | Hypothetical Kinase Inhibitor (formerly "this compound") |

| Target | e.g., Epidermal Growth Factor Receptor (EGFR) |

| Cell Line | e.g., A549 (human lung carcinoma) |

| Assay Type | Cell Viability Assay (e.g., MTT or CellTiter-Glo®) |

| Concentration Range | 0.1 nM to 10 µM |

| Time Point | 72 hours |

| Readout | Percentage of cell viability relative to vehicle control |

| IC50 Value | e.g., 50 nM |

| Hill Slope | e.g., -1.2 |

| Maximal Inhibition | e.g., 95% |

Experimental Protocols

This section provides a detailed, generalized methodology for determining the dose-response curve of a test compound in a cell-based assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the proliferation of a specific cell line.

Materials:

-

Test compound (e.g., a kinase inhibitor)

-

Cell line of interest (e.g., A549)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., MTT or CellTiter-Glo®)

-

Multichannel pipette

-

Plate reader (spectrophotometer or luminometer)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Culture the selected cell line to approximately 80% confluency.

-

Wash the cells with PBS, and then detach them using Trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).

-

Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) and seed 100 µL into each well of a 96-well plate.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution of the compound in cell culture medium to achieve the desired final concentrations (e.g., from 10 µM down to 0.1 nM). Prepare a vehicle control containing the same concentration of the solvent.

-

Carefully remove the medium from the wells of the cell plate and add 100 µL of the medium containing the different compound concentrations (or vehicle control) to the respective wells. Include wells with medium only as a background control.

-

-

Incubation:

-

Incubate the plate for the desired duration of the experiment (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement (using CellTiter-Glo® as an example):

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background reading (medium only) from all other readings.

-

Normalize the data by expressing the readings from the compound-treated wells as a percentage of the vehicle control readings.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable software (e.g., GraphPad Prism, R) to determine the IC50 value.

-

Visualization of Signaling Pathways and Workflows

Signaling Pathway Example: EGFR Inhibition

This diagram illustrates a simplified signaling pathway that could be inhibited by a hypothetical kinase inhibitor targeting EGFR.

Caption: Simplified EGFR signaling pathway and point of inhibition.

Experimental Workflow Diagram

This diagram outlines the key steps in the experimental protocol for generating a dose-response curve.

Caption: Experimental workflow for a cell-based dose-response assay.

References

No Information Available for Cgp 44099

Following a comprehensive search for "Cgp 44099," no specific information regarding its administration routes, pharmacokinetics, in vivo studies, or mechanism of action could be located in the public domain.

Extensive queries were performed to gather the necessary data to fulfill the request for detailed Application Notes and Protocols. However, the search results did not yield any relevant scientific literature, research articles, or documentation pertaining to a compound designated as "this compound."

This suggests that "this compound" may be an internal compound designation not yet disclosed in publicly available research, a misidentified compound, or a highly niche area of study with limited to no published data. Without foundational information on the compound's properties and biological activity, it is not possible to generate the requested detailed protocols, data tables, or signaling pathway diagrams.